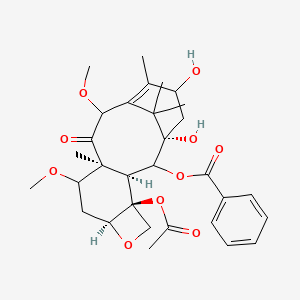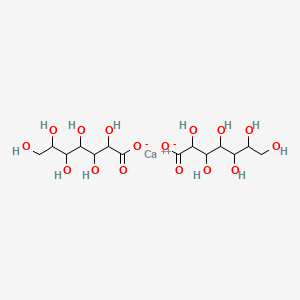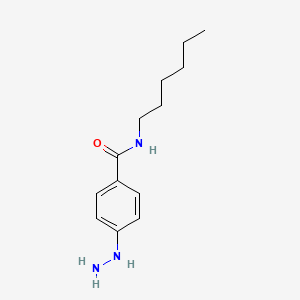
3,4-Bis(dicyclohexylphosphino)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(dicyclohexylphosphino)thiophene is a chemical compound with the molecular formula C28H46P2S. It is a diphosphine ligand, which means it contains two phosphine groups attached to a thiophene ring. This compound is known for its applications in catalysis, particularly in transition-metal-catalyzed reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(dicyclohexylphosphino)thiophene typically involves the reaction of thiophene with dicyclohexylphosphine. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like toluene. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(dicyclohexylphosphino)thiophene undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coordination: It can coordinate with transition metals to form complexes that are active in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and alkylating agents are used.
Coordination: Transition metals like nickel, palladium, and platinum are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted thiophenes.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
3,4-Bis(dicyclohexylphosphino)thiophene has several applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 3,4-Bis(dicyclohexylphosphino)thiophene exerts its effects is primarily through its role as a ligand in catalysis. It coordinates with transition metals, stabilizing them and facilitating various catalytic cycles. The phosphine groups donate electron density to the metal center, enhancing its reactivity. This coordination can activate the metal for bond formation and cleavage reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(dicyclohexylphosphino)ethane (dcype): Another diphosphine ligand with similar applications in catalysis.
Triphenylphosphine: A widely used monophosphine ligand.
1,3-Bis(diphenylphosphino)propane (dppp): A diphosphine ligand with a different backbone structure.
Uniqueness
3,4-Bis(dicyclohexylphosphino)thiophene is unique due to its thiophene backbone, which provides additional stability and electronic properties compared to other diphosphine ligands. This uniqueness makes it particularly effective in certain catalytic applications, such as the C-H activation and cross-coupling reactions .
Propriétés
Formule moléculaire |
C28H46P2S |
|---|---|
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
dicyclohexyl-(4-dicyclohexylphosphanylthiophen-3-yl)phosphane |
InChI |
InChI=1S/C28H46P2S/c1-5-13-23(14-6-1)29(24-15-7-2-8-16-24)27-21-31-22-28(27)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h21-26H,1-20H2 |
Clé InChI |
LOXJRCIDKVLPQL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CSC=C3P(C4CCCCC4)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14788265.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14788273.png)







![6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione](/img/structure/B14788315.png)
![Thieno[3,2-b]pyridine 1-oxide](/img/structure/B14788320.png)

![6-Iodo-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one](/img/structure/B14788329.png)
![(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methoxy-tert-butyl-dimethylsilane](/img/structure/B14788339.png)
